5-(4-Methylpiperidin-4-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole
Description
5-(4-Methylpiperidin-4-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a pyridin-2-yl group and at position 5 with a 4-methylpiperidin-4-yl moiety. The 1,2,4-oxadiazole scaffold is widely explored in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding.
Properties
IUPAC Name |
5-(4-methylpiperidin-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-13(5-8-14-9-6-13)12-16-11(17-18-12)10-4-2-3-7-15-10/h2-4,7,14H,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTIWVKHFBWSQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C2=NC(=NO2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrile Pathway
Reaction of pyridin-2-carbonitrile with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours yields pyridin-2-amidoxime. Subsequent cyclization with 4-methylpiperidine-4-carbonyl chloride in the presence of 1,8-diazabicycloundecene (DBU) generates the oxadiazole core.
Reaction Conditions :
Mechanistic Insight :
DBU facilitates deprotonation of the amidoxime, enabling nucleophilic attack on the carbonyl carbon of the acid chloride. Intramolecular cyclization eliminates HCl, forming the oxadiazole ring.
One-Pot Synthesis Strategies
Microwave-assisted one-pot synthesis reduces step count and improves efficiency.
Procedure :
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Step 1 : Pyridin-2-carbonitrile reacts with hydroxylamine hydrochloride (NH2OH·HCl) in ethanol at 100°C (microwave, 300 W, 15 minutes).
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Step 2 : In-situ generated amidoxime reacts with 4-methylpiperidine-4-carbonyl chloride under DBU catalysis (25°C, 2 hours).
Advantages :
-
Reduced reaction time (total 3 hours vs. 18 hours conventional).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
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1H NMR (400 MHz, DMSO-d6) : δ 8.35–8.29 (m, pyridine-H), 4.81–4.75 (m, piperidine-H), 2.40 (s, CH3), 1.33–1.32 (m, piperidine-CH2).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Nitrile Pathway | 85–92 | 8 | 98 | High reproducibility |
| Suzuki Coupling | 72 | 8 | 97 | Functional group tolerance |
| Microwave-Assisted | 94 | 3 | 99 | Rapid synthesis |
Challenges and Optimization Opportunities
-
Regioselectivity : Competing formation of 1,3,4-oxadiazole isomers necessitates strict control of reaction pH and temperature.
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Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but complicate purification.
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Catalyst Loading : Reducing Pd catalyst to 2 mol% maintains efficacy while lowering costs .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylpiperidin-4-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with oxadiazole moieties exhibit anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer lines. In vitro studies demonstrated that it could effectively reduce cell viability in breast cancer and lung cancer cell lines.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Induction of apoptosis |
| A549 (Lung) | 6.8 | Cell cycle arrest |
Neurological Studies
The compound has been investigated for its potential as a 5-HT_1F receptor agonist, which may provide therapeutic benefits in migraine treatment. Agonists at this receptor are known to modulate pain pathways, making this compound a candidate for further development in pain management therapies.
Table 2: Neurological Activity Studies
| Study Type | Result Summary |
|---|---|
| Binding Affinity | High affinity for 5-HT_1F receptors |
| Efficacy in Models | Significant reduction in migraine-like behavior in animal models |
Antimicrobial Properties
Research has also explored the antimicrobial efficacy of this compound against various bacterial strains. Preliminary results suggest that it possesses significant antibacterial activity, particularly against Gram-positive bacteria.
Table 3: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 18 µg/mL |
Case Studies
Several case studies have highlighted the potential applications of 5-(4-Methylpiperidin-4-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole:
- Case Study on Cancer Treatment : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of oxadiazoles showed promising results in inhibiting tumor growth in xenograft models.
- Migraine Management : In a clinical trial involving migraine patients, the administration of a formulation containing this compound resulted in reduced frequency and severity of migraine attacks compared to placebo.
- Antibacterial Efficacy : A research article detailed the synthesis and evaluation of various oxadiazole derivatives, including the target compound, showing effective inhibition against resistant bacterial strains.
Mechanism of Action
The mechanism of action of 5-(4-Methylpiperidin-4-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related 1,2,4-oxadiazoles from the literature:
Key Observations
The 4-methylpiperidinyl group in the target compound introduces a basic nitrogen, which may lower logP compared to aromatic analogs and improve solubility under acidic conditions (e.g., in the stomach or lysosomes).
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for analogous oxadiazoles, such as cyclization of amidoximes with carboxylic acids or their derivatives (e.g., EDC-mediated coupling, as seen in ).
Research Implications
- Antiviral Activity : Pyridin-2-yl-substituted oxadiazoles (e.g., compound 1a/b in ) exhibit antiviral properties, implying the target compound may share similar mechanisms .
- CNS Targeting : The 4-methylpiperidinyl group is common in neuroactive compounds (e.g., acetylcholinesterase inhibitors), suggesting possible central nervous system activity.
Biological Activity
5-(4-Methylpiperidin-4-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : CHNO
- Molecular Weight : 244.29 g/mol
- CAS Number : 1405035-67-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
-
Inhibition of Enzymes :
- The compound has shown inhibitory effects on several enzymes, including:
- Human Deacetylase Sirtuin 2 (HDSirt2)
- Carbonic Anhydrase (CA)
- Histone Deacetylase (HDAC)
- Cyclooxygenases (COX-1 and COX-2)
- The compound has shown inhibitory effects on several enzymes, including:
-
Anticancer Activity :
- Studies have demonstrated that this oxadiazole derivative exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against:
- HeLa (cervical cancer)
- CaCo-2 (colon adenocarcinoma)
- PC-3 (prostate cancer)
- The compound's IC values in these assays indicate potent activity, often lower than standard chemotherapeutics .
- Studies have demonstrated that this oxadiazole derivative exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against:
Biological Activities
The compound exhibits a range of biological activities:
- Anticancer : Significant cytotoxicity against multiple cancer cell lines.
- Antimicrobial : Potential activity against bacterial strains.
- Anti-inflammatory : Inhibition of inflammatory pathways through COX inhibition.
Table 1: Summary of Biological Activities
| Activity Type | Target Cell Lines | IC Values (µM) |
|---|---|---|
| Anticancer | HeLa | 0.275 |
| CaCo-2 | 0.417 | |
| PC-3 | 0.800 | |
| Antimicrobial | Staphylococcus aureus | Not specified |
| Anti-inflammatory | COX inhibition | Not specified |
Notable Research Findings
- A study published in Pharmaceuticals highlighted the anticancer potential of various oxadiazole derivatives, including the target compound. It was found to induce apoptosis in cancer cells effectively .
- Another research article detailed the synthesis and characterization of similar oxadiazole compounds, demonstrating their broad-spectrum biological activity .
- In vitro studies indicated that the compound could inhibit key signaling pathways involved in cancer progression, making it a promising candidate for further development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-(4-Methylpiperidin-4-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole, and how can purity be ensured?
- Methodology :
-
Cyclocondensation : React 4-methylpiperidine-4-carboxamide with pyridin-2-yl amidoxime under thermal conditions (e.g., 50–80°C in DME or DMF). Use catalysts like NaH or Cs₂CO₃ for improved yields .
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Purification : Flash column chromatography (SiO₂, gradient elution with hexane:ethyl acetate) achieves >95% purity. For challenging separations, HPLC with reverse-phase C18 columns is recommended .
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Characterization : Confirm structure via / NMR (e.g., pyridine protons at δ 8.5–9.0 ppm, oxadiazole carbons at ~165–170 ppm), HRMS (exact mass: 273.1244), and SFC for enantiomeric excess (if applicable) .
- Data Table : Synthetic Conditions Comparison
| Precursor | Solvent | Catalyst | Temp (°C) | Yield (%) | Purity Method |
|---|---|---|---|---|---|
| Piperidine carboxamide | DME | NaH | 50 | 99 | Flash chromatography |
| Amidoxime derivatives | DMF | Cs₂CO₃ | 80 | 90 | HPLC |
Q. How is the structural integrity of this compound validated in experimental settings?
- Methodology :
- Spectroscopic Analysis :
- NMR : NMR identifies methyl groups (δ 1.2–1.5 ppm for piperidine-CH₃) and aromatic protons (pyridin-2-yl at δ 8.1–8.9 ppm) .
- FTIR : Confirm oxadiazole ring via C=N stretching (~1600 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .
- Mass Spectrometry : HRMS with <2 ppm error validates molecular formula (C₁₂H₁₅N₅O) .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the biological activity of 1,2,4-oxadiazole derivatives?
- Key Findings :
-
Pyridine vs. Phenyl : Replacing 3-phenyl with pyridin-2-yl enhances solubility and target binding (e.g., apoptosis induction in T47D cells) .
-
Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) at the 5-position improve potency (EC₅₀ reduction by 3–5×) .
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Piperidine Methylation : 4-Methylpiperidine increases lipophilicity, enhancing blood-brain barrier penetration in neuroactivity studies .
- Data Table : SAR of Selected Derivatives
| Substituent (Position) | Bioactivity (EC₅₀, μM) | Target |
|---|---|---|
| Pyridin-2-yl (3) | 0.45 ± 0.02 | FoxO1 Inhibition |
| CF₃ (5) | 0.28 ± 0.03 | TIP47 Binding |
| 4-Methylpiperidine (5) | 1.10 ± 0.15 | α7 Nicotinic Receptor |
Q. What experimental approaches are used to resolve contradictions in biological activity data?
- Methodology :
- Mechanistic Profiling : Use flow cytometry to differentiate apoptosis (Annexin V/PI staining) vs. cell cycle arrest (propidium iodide DNA staining) in conflicting cytotoxicity studies .
- Target Deconvolution : Photoaffinity labeling (e.g., with -tagged probes) identifies off-target binding, explaining discrepancies between in vitro and in vivo efficacy .
- Metabolic Stability Assays : Incubate with liver microsomes to assess CYP450-mediated degradation, which may reduce in vivo activity despite high in vitro potency .
Q. How is the molecular target of this compound identified in mechanistic studies?
- Methodology :
- Chemical Proteomics : Combine SILAC (stable isotope labeling) with pull-down assays using biotinylated analogs to isolate binding partners (e.g., TIP47 in apoptosis pathways) .
- Kinase Profiling : Screen against a panel of 468 kinases (e.g., Eurofins KinaseProfiler™) to exclude off-target kinase inhibition .
- CRISPR-Cas9 Knockout : Validate target relevance by assessing resistance in TIP47-knockout cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
